3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid

Catalog No.
S3126414
CAS No.
294853-37-5
M.F
C12H8ClN3O3
M. Wt
277.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Ac...

CAS Number

294853-37-5

Product Name

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid

IUPAC Name

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66

InChI

InChI=1S/C12H8ClN3O3/c13-8-3-1-7(2-4-8)11(17)16-10-9(12(18)19)14-5-6-15-10/h1-6H,(H,18,19)(H,15,16,17)

InChI Key

MIGKVCZDGYFEPA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)O)Cl

solubility

soluble

Pharmacological Applications

Pyrazine derivatives have been found to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . Many synthesized pyrazine derivatives deserve special attention because of their pharmacological activity such as Pyrazinamide which is a known anti-tuberculosis agent .

Organic Synthesis

3-Amino-2-pyrazinecarboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in the synthesis of various organic compounds .

Anti-Tuberculosis Activity

Among all derivatives prepared, only 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed promising activity (90% inhibition) against M. tuberculosis . The actual minimal inhibitory concentration (MIC) was greater than 12.5 µg mL –1 .

Antimicrobial Evaluation

Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37R v that was at least equivalent to that of the standard pyrazinamide . MIC values ranged from 6 to 42 µM . The best MIC (6 µM) was displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide that also showed low cytotoxicity in the HepG2 cell line (IC50 ≥ 250 µM) . Only moderate activity against Enterococcus faecalis and Staphylococcus aureus was observed .

Biosynthesis of Coelenterazine

Pyrazines are among the most widely known heterocyclic compounds those can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries and pharmaceuticals . Due to diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Inoue et al. interpret the oxidized form of CL as dehydrocoelenterazine (DCL) shown in Scheme 6 which was isolated from the firefly squid (Watasenia scintillans) .

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring that is substituted with a 4-chlorobenzoyl amino group and a carboxylic acid functional group. Its molecular formula is C13H10ClN3O3, and it has a molecular weight of approximately 291.69 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Typical of carboxylic acids and amines. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive towards bases.
  • Amide Formation: The amino group can react with additional carboxylic acids to form amides, which are important in drug design.
  • Nucleophilic Substitution: The chlorobenzoyl group can undergo nucleophilic attack, allowing for further functionalization of the molecule.

These reactions facilitate the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid exhibits various biological activities, primarily due to its structural features that allow interactions with biological targets. Research indicates that this compound may possess:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.

The synthesis of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid generally involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
  • Substitution Reactions: The introduction of the 4-chlorobenzoyl group can be achieved via electrophilic aromatic substitution or coupling reactions.
  • Carboxylation: The final step often involves the introduction of the carboxylic acid group through carbonylation or oxidation processes.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has several applications across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agriculture: The compound may be explored as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: It could serve as a precursor for synthesizing novel materials with specific properties.

Interaction studies involving 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its effectiveness against specific cell lines or microbial strains.
  • Kinetic Studies: To determine the rate of interaction and inhibition mechanisms.

These investigations are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acidContains a pyridine ring instead of a benzene ringPotentially different biological activity due to heteroatom presence
3-(4-fluorobenzyl)amino]pyrazine-2-carboxylic acidFluorinated benzyl groupMay exhibit different pharmacokinetics due to fluorine substitution
3-[5-chlorothiophene-2-carbonyl]amino]pyridine-2-carboxylic acidContains thiophene instead of pyrazineOffers unique electronic properties due to sulfur atom

These compounds highlight the diversity within this chemical class and underscore the uniqueness of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid in terms of its specific substituents and potential applications .

Classical Synthetic Approaches

Acid Chloride-Mediated Amidation Reactions

Acid chloride intermediates remain a cornerstone for synthesizing 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid. Pyrazine-2-carboxylic acid is typically treated with thionyl chloride (SOCl₂) to generate the reactive pyrazine-2-carbonyl chloride, which subsequently undergoes amidation with 4-chloroaniline derivatives. For instance, the reaction of pyrazine-2-carbonyl chloride with N-(7-chloroquinolin-4-yl)ethane-1,2-diamine in dichloromethane and triethylamine yields the target compound in high purity after recrystallization [3]. This method requires stringent moisture control to prevent hydrolysis of the acid chloride.

A comparative study demonstrated that substituting thionyl chloride with phosphorus pentachloride (PCl₅) in toluene at reflux conditions improves yields by 12–15% for sterically hindered amines [4]. However, thionyl chloride remains preferred due to its lower cost and milder reaction profile.

Table 1: Representative Yields for Acid Chloride-Mediated Amidation

SubstrateCoupling AgentYield (%)Purity (%)
Pyrazine-2-carbonyl chlorideSOCl₂8598
5-Methylpyrazine-2-carbonyl chloridePCl₅7895

Carbonyldiimidazole (CDI) Coupling Strategies

While CDI-mediated couplings are widely used in peptide synthesis, their application to pyrazine derivatives is less documented in the literature reviewed. CDI activates carboxylic acids by forming imidazole-carboxylate intermediates, which react with amines to form amides. This method avoids the need for acid chloride preparation, potentially reducing side reactions. However, the provided sources focus on alternative strategies, suggesting CDI’s role in this specific context remains underexplored.

T3P-Mediated Coupling Reactions

T3P (propylphosphonic anhydride) has emerged as a robust coupling agent for synthesizing pyrazine-2-carboxamides. In a representative procedure, pyrazine-2-carboxylic acid and N-heteroarylpiperazine hydrochloride are stirred with T3P and diisopropylethyl amine in DMF at room temperature, yielding 80–90% of the desired product after silica gel chromatography [2]. T3P’s advantages include reduced epimerization risks and compatibility with moisture-sensitive substrates.

Table 2: T3P-Mediated Synthesis of Pyrazine Derivatives

Carboxylic AcidAmineYield (%)
5-Methylpyrazine-2-carboxylic acidN-Benzylpiperazine88
3-Aminopyrazine-2-carboxylic acidN-(Pyridin-2-yl)piperazine82

Modern Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol adapted for pyrazine analogs involves heating a mixture of pyrazine-2-carboxylic acid, 4-chlorobenzoyl chloride, and triethylamine in acetonitrile at 150°C for 10 minutes, achieving 92% conversion [6]. This method reduces reaction times from hours to minutes while maintaining high regioselectivity.

One-Pot Sequential Reactions

One-pot methodologies are under development to streamline synthesis. For example, in situ generation of pyrazine-2-carbonyl chloride followed by immediate amidation with 4-chloroaniline derivatives in a single vessel minimizes intermediate isolation steps. Early trials report 70–75% yields, with optimization ongoing to improve efficiency [5].

Green Chemistry Approaches

Environmentally benign methods include using water as a solvent for T3P-mediated couplings. Reactions conducted in aqueous DMF at 50°C achieve 78–85% yields, eliminating the need for volatile organic solvents [2]. Additionally, catalytic recycling of triethylamine via distillation reduces waste generation by 40% [5].

Scaffold Modifications and Derivatization

Functionalization of the Pyrazine Core

Introducing electron-donating or -withdrawing groups to the pyrazine ring modulates electronic properties. For instance, 5-methylpyrazine-2-carboxylic acid derivatives exhibit enhanced solubility in polar aprotic solvents, while 3-aminopyrazine-2-carboxylic acid serves as a precursor for Schiff base formation [2].

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted to esters or amides. Reaction with methanol and sulfuric acid produces the methyl ester, whereas coupling with morpholine using T3P yields the corresponding morpholide [3]. These modifications alter lipophilicity and bioavailability.

Table 3: Carboxylic Acid Derivative Properties

DerivativeLogPSolubility (mg/mL)
Methyl ester1.245
Morpholide0.868

Variations of the 4-Chlorobenzoyl Group

Replacing the 4-chloro substituent with nitro or methoxy groups influences electronic and steric profiles. For example, 4-nitrobenzoyl analogs exhibit a 20% increase in crystalline density compared to the parent compound, as revealed by X-ray diffraction studies [4].

Core Structure Requirements for Biological Activity

The biological activity of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid is fundamentally dependent on several critical structural elements that form the essential pharmacophore. The pyrazine core ring system represents the most fundamental structural requirement, serving as the central scaffold that dictates the overall molecular geometry and electronic properties [1] [2]. This six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 provides the necessary electron distribution pattern essential for target recognition and binding [3] [4].

The carboxylic acid functionality at position 2 of the pyrazine ring constitutes another indispensable structural element. This group is essential for target interaction, particularly in antimycobacterial applications where it mimics the active form of pyrazinamide, pyrazinoic acid [1] [2]. The carboxylic acid group provides both hydrogen bonding capability and the appropriate electronic environment required for biological activity, with studies demonstrating that its removal or modification significantly reduces potency [5] [6].

The amide linkage connecting the pyrazine core to the chlorobenzoyl moiety represents a critical structural feature that determines binding affinity and selectivity. This linkage not only provides the necessary conformational flexibility for optimal target interaction but also contributes essential hydrogen bonding capabilities [7] [8]. The planar nature of the amide bond facilitates π-π stacking interactions with aromatic residues in the target binding site, while the carbonyl oxygen and amide nitrogen serve as hydrogen bond acceptor and donor, respectively [9] [3].

The chlorobenzoyl group attached at position 3 through the amide linkage significantly enhances antimicrobial activity. The aromatic benzene ring provides hydrophobic interactions and π-π stacking opportunities with target proteins, while the electron-withdrawing chlorine substituent modulates the electronic properties of the entire molecule [10] [11]. The specific positioning of the chlorine atom at the para position of the benzene ring has been shown to optimize biological activity compared to ortho and meta substitutions [12] [10].

Impact of Substitution Patterns

Position 3 Substitution Effects

Substitution at position 3 of the pyrazine ring demonstrates profound effects on biological activity, with the nature and size of substituents critically influencing potency and selectivity. The attachment of the 4-chlorobenzoyl amino group at this position represents an optimal configuration that maximizes biological activity through several mechanistic pathways [3] [13].

Electron-withdrawing groups at position 3 consistently enhance biological activity by increasing the electrophilicity of the pyrazine ring, thereby facilitating nucleophilic attack by target proteins [3] [14]. The amide linkage at this position allows for optimal spatial orientation of the chlorobenzoyl moiety, enabling effective interaction with hydrophobic pockets in target proteins [15] [9]. Studies have demonstrated that bulky substituents at position 3 can lead to steric hindrance and reduced activity, while smaller, appropriately positioned groups maintain or enhance potency [13] [16].

The electronic effects of position 3 substitution extend beyond simple inductive effects, influencing the overall charge distribution across the pyrazine ring. Computational studies have shown that substitution at this position affects the HOMO-LUMO energy gap, with optimal substituents lowering the LUMO energy and increasing the electrophilic character of the molecule [17] [18]. This electronic modulation is crucial for the formation of charge-transfer complexes with target proteins, particularly in antimycobacterial applications where the compound must interact with multiple enzyme systems [1] [2].

Amide Linkage Modifications

The amide linkage connecting the pyrazine core to the chlorobenzoyl group serves as a critical structural element that can be modified to fine-tune biological activity. The planar geometry of the amide bond facilitates optimal π-π stacking interactions with aromatic amino acids in target proteins, while the carbonyl oxygen provides essential hydrogen bonding capabilities [7] [8].

Modifications to the amide linkage, including the introduction of methylene spacers or replacement with other linking groups, have been extensively studied with varied results. The insertion of a methylene group between the amide nitrogen and the aromatic ring generally reduces activity due to increased conformational flexibility and loss of optimal geometric constraints [7] [16]. However, such modifications can improve pharmacokinetic properties by increasing water solubility and reducing lipophilicity [7] [16].

The nitrogen atom of the amide linkage can be alkylated to modulate basicity and hydrogen bonding properties, though such modifications typically result in reduced biological activity due to loss of hydrogen bonding capability [7] [16]. The carbonyl group of the amide can be reduced to yield amine derivatives, but this transformation invariably leads to significant activity loss, confirming the essential role of the carbonyl oxygen in target binding [9] [7].

Isosteric replacements of the amide bond with other functional groups have been explored as potential modifications. Replacement with ester linkages generally results in reduced activity due to different electronic properties and hydrogen bonding patterns [7] [8]. Thiourea derivatives, while maintaining hydrogen bonding capability, often exhibit altered selectivity profiles and reduced potency compared to the parent amide [16].

Halogen Substitution Influence

The halogen substitution pattern on the benzoyl moiety represents a crucial determinant of biological activity, with the position and nature of halogen atoms significantly affecting potency, selectivity, and mechanism of action. The 4-chloro substitution in 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid represents an optimal configuration that maximizes antimicrobial activity through multiple mechanisms [10] [11].

Chlorine substitution at the para position of the benzene ring provides the optimal balance of electronic and steric effects. The electron-withdrawing nature of chlorine increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophilic residues in target proteins [10] [19]. The size of the chlorine atom provides favorable van der Waals interactions with hydrophobic binding pockets without introducing excessive steric bulk [11] [20].

Comparative studies of different halogen substitutions reveal distinct structure-activity relationships. Fluorine substitution at the para position generally maintains good activity but with reduced potency compared to chlorine, attributed to the smaller size and different electronic properties of fluorine [10] [19]. Bromine substitution typically results in enhanced activity against certain microbial strains but may suffer from reduced selectivity due to the larger atomic radius and different binding interactions [10] [11].

The position of halogen substitution critically affects biological activity, with para substitution consistently providing superior results compared to ortho or meta positions. Meta substitution generally maintains moderate activity but with reduced potency, while ortho substitution often results in significantly diminished activity due to steric interactions with the amide linkage [10] [11]. Dihalogenated derivatives have been explored, with 2,4-dichloro and 3,5-dichloro substitutions showing promise in certain applications but often accompanied by increased toxicity [10] [11].

Pharmacophore Mapping

The pharmacophore of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid encompasses several essential features that collectively define its biological activity profile. The identification and characterization of these pharmacophoric elements have been accomplished through comprehensive structure-activity relationship studies, molecular docking investigations, and computational modeling approaches [21] [18].

The primary pharmacophore consists of four essential features: the pyrazine aromatic ring system, the carboxylic acid group, the amide linkage, and the chlorinated aromatic ring. The pyrazine ring serves as the central anchoring point, providing the necessary geometric constraints and electronic properties for target recognition [21] [22]. The aromatic nature of this ring enables π-π stacking interactions with aromatic amino acids in target proteins, while the nitrogen atoms provide hydrogen bonding acceptor capabilities [3] [21].

The carboxylic acid group represents a critical hydrogen bonding feature within the pharmacophore, capable of forming both hydrogen bonds and ionic interactions with target proteins. The spatial positioning of this group relative to the pyrazine ring is crucial for optimal binding, with studies demonstrating that modifications to the carboxylic acid position or replacement with bioisosteric groups results in significant activity changes [1] [5].

The amide linkage constitutes both a hydrogen bond donor and acceptor feature within the pharmacophore, with the amide nitrogen providing hydrogen bonding donor capability and the carbonyl oxygen serving as a hydrogen bond acceptor [7] [8]. The planar geometry of the amide bond ensures optimal spatial arrangement of these hydrogen bonding features relative to the other pharmacophoric elements [7] [16].

The chlorinated aromatic ring represents a hydrophobic feature within the pharmacophore, providing both hydrophobic interactions and halogen bonding capabilities. The chlorine atom can participate in halogen bonding interactions with electronegative atoms in target proteins, while the aromatic ring provides π-π stacking interactions and hydrophobic contacts [10] [20]. The specific positioning of the chlorine substituent at the para position optimizes these interactions and contributes to the overall binding affinity [10] [11].

Quantitative Structure-Activity Relationship Models

Statistical Analysis Approaches

The development of robust quantitative structure-activity relationship models for 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid and related compounds has employed multiple statistical approaches to capture the complex relationships between molecular structure and biological activity. Multiple linear regression represents the most fundamental approach, providing interpretable models that relate biological activity to calculated molecular descriptors [17] [18].

Multiple linear regression models have been successfully developed with correlation coefficients ranging from 0.70 to 0.92, depending on the specific biological endpoint and descriptor set employed [17] [5]. These models typically incorporate 3-5 descriptors representing electronic, steric, and hydrophobic properties of the molecules. The most successful MLR models have identified molar refractivity, lipophilicity parameters, and HOMO-LUMO energy gaps as key descriptors for predicting biological activity [17] [18].

Partial least squares regression has emerged as a powerful alternative to MLR, particularly when dealing with correlated descriptors and limited datasets. PLS models for pyrazine derivatives have achieved correlation coefficients of 0.75-0.88, with the advantage of handling multi-collinearity among descriptors more effectively than traditional MLR approaches [17] [23]. The latent variable approach of PLS allows for the identification of underlying structural factors that influence biological activity [17] [23].

Advanced machine learning approaches have shown superior performance in modeling complex non-linear relationships. Artificial neural networks have achieved correlation coefficients of 0.85-0.95, with optimal architectures typically employing 4-9 input neurons corresponding to key molecular descriptors [17] [18]. Support vector machines and random forest models have also demonstrated strong predictive capability, with correlation coefficients ranging from 0.72-0.90 [17] [24].

Molecular Descriptor Correlations

The biological activity of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid and related compounds correlates strongly with several categories of molecular descriptors, each providing insight into different aspects of the structure-activity relationship. Electronic descriptors, including HOMO and LUMO energies, dipole moments, and atomic charges, show particularly strong correlations with biological activity [17] [18].

The HOMO-LUMO energy gap serves as a crucial electronic descriptor, with optimal biological activity typically associated with energy gaps in the range of 3.5-4.5 eV. Lower energy gaps, indicating higher chemical reactivity, correlate with enhanced antimicrobial activity but may also increase non-specific toxicity [17] [18]. The dipole moment of the molecule, reflecting charge distribution, shows moderate correlation with activity, with optimal values typically falling in the range of 2-4 Debye units [17] [5].

Steric descriptors, including molecular volume, surface area, and molar refractivity, demonstrate significant correlations with biological activity, particularly membrane permeability and target binding affinity. Molar refractivity values between 75-95 cubic angstroms generally correlate with optimal biological activity, reflecting an appropriate balance between molecular size and polarizability [17] [5]. Molecular volume and surface area descriptors help predict membrane permeability and cellular uptake properties [17] [23].

Physicochemical descriptors, particularly lipophilicity parameters and hydrogen bonding descriptors, show strong correlations with biological activity and pharmacokinetic properties. Optimal LogP values typically range from 1.5-3.5, providing the necessary balance between aqueous solubility and membrane permeability [17] [23]. Hydrogen bond donor and acceptor counts correlate with target binding affinity, with optimal compounds typically possessing 2-4 hydrogen bond acceptors and 1-2 hydrogen bond donors [17] [5].

Predictive Model Development

The development of predictive models for 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid derivatives has followed established protocols for QSAR model validation and implementation. Dataset preparation involves the careful selection of structurally diverse compounds with reliable biological activity data, followed by descriptor calculation and data preprocessing [17] [25].

Training and test set division typically employs an 80:20 or 70:30 split, with compounds selected to ensure representative coverage of the structural space. Stratified sampling approaches have been employed to maintain similar activity distributions in both training and test sets, preventing bias in model development [17] [26]. Cross-validation procedures, including leave-one-out and k-fold cross-validation, provide robust estimates of model performance and help detect overfitting [17] [23].

External validation represents a crucial step in model development, with independent test sets used to assess the true predictive capability of developed models. Successful models typically achieve external validation correlation coefficients above 0.70, with root mean square errors of prediction within acceptable ranges for the specific biological endpoint [17] [24]. The applicability domain of models has been defined using leverage plots and standardized residual analysis to identify compounds for which predictions may be unreliable [17] [25].

Model implementation and deployment involve the integration of validated QSAR models into drug discovery workflows, enabling the virtual screening of compound libraries and the prioritization of synthesis targets. Web-based platforms and standalone software tools have been developed to facilitate the use of these models by medicinal chemists [17] [25]. Regular model updates and revalidation ensure continued accuracy as new experimental data becomes available [17] [24].

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Dates

Last modified: 08-18-2023

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